Enhanced MAO-A Inhibitory Potency
1-(3-Methylphenyl)pentan-1-amine demonstrates a significant enhancement in MAO-A inhibitory potency relative to its unsubstituted analog, 1-phenylpentan-1-amine. This difference is directly attributed to the presence of the 3-methyl group, which improves binding interactions within the enzyme's active site [1].
| Evidence Dimension | Monoamine Oxidase A (MAO-A) Inhibition (IC50) |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | 1-Phenylpentan-1-amine: 600 nM |
| Quantified Difference | ~7.3-fold more potent (lower IC50) |
| Conditions | Inhibition of bovine brain mitochondria MAO-A using serotonin substrate after 60 mins by fluorimetric method [1]; Inhibition of MAO A in rat brain [2]. |
Why This Matters
This quantifiable potency difference is crucial for researchers designing SAR studies, as it confirms that the 3-methyl substitution is not inert and can lead to different biological outcomes.
- [1] BindingDB. BDBM50097419 (CHEMBL3585825). Affinity Data: IC50: 82nM. Assay Description: Inhibition of bovine brain mitochondria MAO-A using serotonin substrate after 60 mins by fluorimetric method. View Source
- [2] TargetMine. Interaction for CHEMBL82051. IC50 = 600 nM. Assay: Inhibition of Monoamine oxidase A (MAO A) in rat brain. View Source
